molecular formula C5H2BrCl2N B1281206 5-Bromo-2,3-dichloropyridine CAS No. 97966-00-2

5-Bromo-2,3-dichloropyridine

Cat. No.: B1281206
CAS No.: 97966-00-2
M. Wt: 226.88 g/mol
InChI Key: XWSCOGPKWVNQSV-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dichloropyridine: is a halogenated pyridine derivative with the molecular formula C5H2BrCl2N and a molecular weight of 226.89 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-dichloropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in halogenation and dehalogenation processes. These interactions often involve the formation of covalent bonds between the compound and the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as a substrate for halogenase enzymes, which incorporate halogen atoms into organic molecules, thereby modifying their biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain dehalogenase enzymes by forming a stable complex with the enzyme’s active site. This inhibition can lead to the accumulation of halogenated compounds within the cell, affecting various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to halogenation and dehalogenation. The compound interacts with enzymes such as halogenases and dehalogenases, which play crucial roles in the metabolism of halogenated compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell. For instance, the inhibition of dehalogenase activity by this compound can lead to the accumulation of halogenated metabolites, impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biochemical effects, as the compound’s activity may vary depending on its concentration and localization within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of the compound can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dichloropyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2,3-dichloropyridine , which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide . The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as or in polar aprotic solvents like .

    Suzuki-Miyaura coupling: Palladium catalysts (e.g., ), bases (e.g., ), and solvents like or .

    Reduction: Reducing agents like in solvents such as or .

Major Products Formed:

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Suzuki-Miyaura coupling: Biaryl compounds.

    Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2,3-dichloropyridine is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential therapeutic agents. It is involved in the synthesis of molecules with biological activity, such as enzyme inhibitors and receptor modulators .

Industry: The compound finds applications in the production of specialty chemicals, dyes, and pigments. It is also used in the synthesis of materials with specific electronic and optical properties .

Comparison with Similar Compounds

  • 2-Bromo-3,5-dichloropyridine
  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2,4-dichloropyrimidine

Comparison: 5-Bromo-2,3-dichloropyridine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This arrangement affects its reactivity and the types of reactions it can undergo. For example, 2-Bromo-3,5-dichloropyridine has different reactivity patterns due to the different positions of the halogen atoms, leading to variations in the products formed during chemical reactions .

Properties

IUPAC Name

5-bromo-2,3-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSCOGPKWVNQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508799
Record name 5-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97966-00-2
Record name 5-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2,3-DICHLOROPYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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